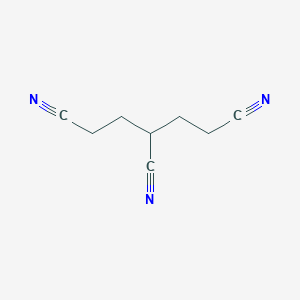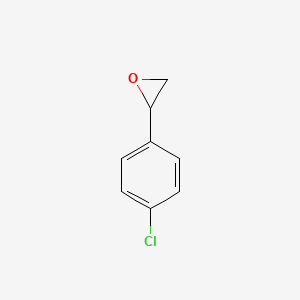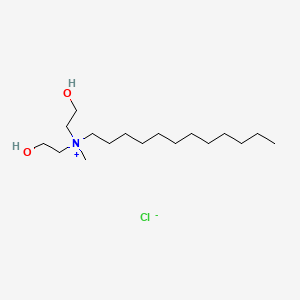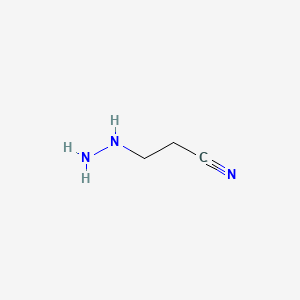
三甲基硅酸锂
描述
Lithium trimethylsilanolate, also known as Trimethylsilanol lithium salt, is a chemical compound with the linear formula (CH3)3SiOLi . It has a molecular weight of 96.13 . It is equivalent to LiO and is soluble in organic solvents . It is used for non-aqueous hydrolysis of esters, acyl halides, etc .
Molecular Structure Analysis
The molecular structure of Lithium trimethylsilanolate is represented by the SMILES string [Li+].CSi©[O-] and the InChI string 1S/C3H9OSi.Li/c1-5(2,3)4;/h1-3H3;/q-1;+1 . The exact spatial configuration or 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Lithium trimethylsilanolate has a molecular weight of 96.13 . It is a liquid in form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
Atomic Layer Deposition (ALD)
Lithium trimethylsilanolate (LiTMSO) is utilized in ALD processes for the deposition of lithium-containing materials such as Li₂CO₃, LixSiyOz, and LixAlyOz . It offers enhanced process and composition control compared to commonly used precursors, allowing for a broader range of Li:Al ratios in the deposition process .
Organic Synthesis
In organic chemistry, LiTMSO serves as a reagent for various synthesis processes. It is particularly useful in the ring-opening polymerization of cyclotrisiloxane, leading to the production of block polysiloxanes or single-terminal functional group polysiloxanes .
Energy Storage Applications
LiTMSO is an organometallic compound often employed as an electrolyte material in batteries . Its role in enhancing the performance and efficiency of energy storage devices is crucial, especially in the context of lithium-ion batteries.
Electronics
In the electronics industry, LiTMSO is applied in the fabrication of thin films and coatings through ALD. These thin films are integral to various electronic components, providing improved optical properties and material stability .
Biomedical Applications
LiTMSO has been reported to initiate the polymerization of hexamethylcyclotrisiloxane, which is then used to create novel silicones for transdermal therapeutic systems. These systems can act as transdermal penetration enhancers, improving the delivery of drugs through the skin .
Materials Science
LiTMSO plays a significant role in materials science, particularly in the development of new materials with enhanced properties. Its application in ALD processes contributes to the creation of advanced materials with precise compositional control .
Environmental Science
While direct applications in environmental science are not explicitly documented, the use of LiTMSO in the creation of materials through ALD can indirectly contribute to environmental improvement. For instance, materials developed for solar cells and water purification systems can aid in producing clean energy and treating water, respectively .
Chemical Synthesis
LiTMSO is used as a catalyst and reagent in chemical synthesis, facilitating various reactions and contributing to the development of new chemical compounds and materials .
安全和危害
未来方向
作用机制
Target of Action
Lithium salts have been extensively studied for their neuroprotective effects . They act on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Mode of Action
Lithium salts have been shown to have neuroprotective properties in alzheimer’s disease by acting on multiple neuropathological targets .
Biochemical Pathways
Lithium salts have been shown to modulate the production and clearance of aβ by inhibiting bace-1 expression, reducing app phosphorylation levels, decreasing γ-secretase activity, upregulating the bbb microvessel efflux transporter lrp1, and increasing csf bulk-flow .
Result of Action
Lithium salts have been shown to have neuroprotective effects in alzheimer’s disease by acting on multiple neuropathological targets .
Action Environment
It has been used for the deposition of li 2 co 3, li x si y o z, and li x al y o z in the temperature range 200–300 °c .
属性
IUPAC Name |
lithium;trimethyl(oxido)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.Li/c1-5(2,3)4;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOZHAWWRPCVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9LiOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-40-6 (Parent) | |
| Record name | Silanol, trimethyl-, lithium derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60173860 | |
| Record name | Silanol, trimethyl-, lithium derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Lithium trimethylsilanolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium trimethylsilanolate | |
CAS RN |
2004-14-0 | |
| Record name | Silanol, trimethyl-, lithium derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, lithium derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium trimethylsilanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















